vincristine
Description
Vincristine is a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It exerts anticancer activity by binding to tubulin, inhibiting microtubule polymerization, and arresting the cell cycle at the metaphase-anaphase transition (M phase) . Clinically, it is used to treat hematological malignancies (e.g., acute lymphoblastic leukemia, Hodgkin’s lymphoma) and solid tumors (e.g., neuroblastoma, Wilms’ tumor) . A key limitation is its dose-dependent neurotoxicity, particularly peripheral neuropathy, which necessitates careful dosing and combination strategies .
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWKCGZFUXNPDA-CFWMRBGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic. | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; ODORLESS, HYGROSCOPIC; FREELY SOL IN WATER /VINCRISTINE SULFATE USP/ | |
| Details | Osol, A. (ed.). Remington's Pharmaceutical Sciences. 16th ed. Easton, Pennsylvania: Mack Publishing Co., 1980., p. 1096 | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
3'-hydroxyvincristine; 4'-deoxyvincristine; N-desmethylvinblastine; deacetylvincristine; deacetylvinblastine; vinblastine; leurosine; formylleurosine | |
| Details | Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Volume 2; Strasbourg, France, p.2675 (2004) | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blades from methanol | |
CAS No. |
57-22-7 | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (+)-Vincristine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vincristine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vincristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vincristine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINCRISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J49Q6B70F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
424 to 428 °F (NTP, 1992), 218-220 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717 | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717 | |
| Record name | Vincristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717 | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Traditional Extraction and Purification
Vincristine is naturally produced in trace amounts (≤0.0003% yield) in the leaves of the Madagascar periwinkle (Catharanthus roseus) alongside its analogue vinblastine. The extraction process involves multiple steps to isolate this compound from a matrix of over 130 alkaloids:
-
Pretreatment : Fresh plant material undergoes salt immersion (15–25% NaCl) and freeze-drying to rupture cell walls and remove water-soluble impurities.
-
Acidic Extraction : Ethanol (30% v/v) under acidic conditions (pH 1.5) extracts alkaloids, followed by pH adjustment to 8–9 to precipitate crude alkaloid sulfates.
-
Chromatographic Purification : Silica gel column chromatography with methylene chloride/methanol-ammonia eluents isolates this compound sulfate, which is crystallized using methanol-petroleum ether mixtures.
Table 1: Key Parameters in this compound Extraction
Despite optimization, plant extraction remains economically and environmentally unsustainable due to low yields and high biomass requirements.
Semi-Synthesis from Vindoline and Catharanthine
Precursor Isolation and Coupling
Semi-synthesis addresses low natural yields by coupling two C. roseus-derived precursors: vindoline (0.2% yield) and catharanthine (0.001% yield). The process involves:
Table 2: Semi-Synthesis Efficiency
| Parameter | Value/Detail | Source |
|---|---|---|
| Coupling Yield | 65–72% | |
| Stereochemical Purity | >98% (C18'R, C2'S) | |
| Scalability | Industrial (tonne-scale) |
This method dominates commercial production but relies on precursor extraction from plants, perpetuating supply chain vulnerabilities.
Total Synthesis via Stereocontrolled Routes
Asymmetric Synthesis of Key Intermediates
Total synthesis constructs this compound de novo, bypassing plant-derived precursors. The 31-step route by Kubota et al. (2022) exemplifies modern strategies:
-
Vindoline Synthesis :
-
Carbomethoxyverbanamine Assembly :
-
Coupling and Functionalization :
Table 3: Total Synthesis Metrics
| Metric | Value/Detail | Source |
|---|---|---|
| Total Steps | 31 | |
| Overall Yield | 0.8–1.2% | |
| Key Innovation | Stereocontrolled C18' coupling |
While academically significant, total synthesis’s complexity and low yield limit industrial adoption.
Microbial Biosynthesis via Engineered Yeast
Pathway Engineering in Saccharomyces cerevisiae
Recent breakthroughs in synthetic biology enable de novo vindoline and catharanthine production in yeast:
-
Geranyl Pyrophosphate (GPP) Engineering :
-
Strictosidine Biosynthesis :
-
Heterologous Enzymes for Late-Stage Modifications :
Table 4: Microbial Biosynthesis Performance
| Parameter | Value/Detail | Source |
|---|---|---|
| Pathway Length | 30 enzymatic steps | |
| Titers | 1.2 mg/L vindoline; 0.8 mg/L catharanthine | |
| Genetic Edits | 56 (34 heterologous genes) |
In vitro coupling of microbially derived precursors achieves vinblastine synthesis, with this compound production requiring additional N1-formylation . This platform promises sustainable, scalable production but currently faces titer limitations.
Chemical Reactions Analysis
Metabolic Reactions
Vincristine undergoes hepatic metabolism mediated by CYP3A enzymes , particularly CYP3A5, leading to oxidative degradation .
Primary Metabolic Pathways
-
CYP3A5-Mediated Oxidation :
| Metabolite | Enzyme System | K<sub>m</sub> (µM) | V<sub>max</sub> (pmol/min/mg) | Reference |
|---|---|---|---|---|
| M1 | CYP3A5 (hepatocytes) | 11.8 | 12.4 | |
| M2 | Peroxidase/Ceruloplasmin | N/A | N/A |
-
Base-Promoted Degradation :
this compound degrades in glycine buffer (pH 10) to desacetylthis compound and N-formylleurosine epoxide diastereomers .
Chemical Modifications
Structural analogs of this compound are synthesized to enhance efficacy or reduce neurotoxicity.
Functional Group Modifications
-
Hydrolysis :
-
Nitration :
-
Iodination :
Degradation and Stability
This compound degrades under acidic or basic conditions, forming inactive products:
-
Acidic Hydrolysis :
-
Oxidative Degradation :
Stereochemical Considerations
Scientific Research Applications
FDA-Approved Indications
Vincristine is approved for treating a variety of cancers, including:
- Acute Lymphoblastic Leukemia (ALL)
- Hodgkin's and Non-Hodgkin Lymphomas
- Neuroblastoma
- Wilms Tumor
- Rhabdomyosarcoma
Additionally, it has off-label uses for conditions such as central nervous system tumors, Ewing sarcoma, and multiple myeloma .
Combination Chemotherapy
This compound is often used in combination with other chemotherapeutic agents to enhance efficacy and reduce toxicity. For instance, it is part of several regimens for treating ALL and lymphomas .
Liposomal Formulation (Marqibo)
In 2012, a liposomal formulation known as Marqibo was approved for patients with Philadelphia chromosome-negative ALL. This formulation allows for higher doses with reduced neurotoxicity due to improved pharmacokinetics and extended circulation time in the bloodstream .
Nanomedicine Applications
Recent studies have explored this compound's delivery through nanotechnology to improve its therapeutic index:
- Liposomal Nanocarriers : These formulations enhance tumor targeting and reduce systemic toxicity. Research indicates that co-delivery systems combining this compound with other agents can overcome drug resistance in certain cancers .
| Formulation Type | Purpose | Outcome |
|---|---|---|
| Liposomes | Co-deliver this compound and quercetin | Significant tumor growth inhibition |
| Polymeric Nanocarriers | Enhance delivery and reduce side effects | Improved pharmacokinetics |
Case Study 1: this compound in Pediatric ALL
A study involving pediatric patients with ALL demonstrated that this compound combined with corticosteroids resulted in high remission rates. The study highlighted the importance of dosage adjustments based on patient response to minimize neurotoxic effects while maximizing efficacy .
Case Study 2: Liposomal this compound
Clinical trials evaluating Marqibo showed an overall response rate (ORR) of 34.6% in patients with relapsed ALL. The median duration of response was reported at 28 days, indicating potential benefits over traditional formulations .
Mechanism of Action
Vincristine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle, preventing the separation of chromosomes during cell division . This leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis (programmed cell death) . This compound also interferes with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .
Comparison with Similar Compounds
Structural and Functional Analogues
Vincristine belongs to the vinca alkaloid family, which includes vinblastine , vindesine , and vinepidine . These compounds share a core structure but differ in substituents, leading to variations in potency, toxicity, and clinical applications.
Table 1: Comparative In Vitro and Cellular Effects of Vinca Alkaloids
Key Findings :
- Microtubule Inhibition : this compound and vinepidine exhibit the strongest inhibition of tubulin addition in vitro, while vinblastine is less potent .
- Cellular Potency: Despite weaker microtubule inhibition, vinblastine is 9-fold more potent than this compound in suppressing B16 melanoma cell growth, suggesting additional cytotoxic mechanisms (e.g., calmodulin pathway disruption) .
- Clinical Selectivity : this compound’s neurotoxicity limits its use in regimens requiring high doses, whereas vinblastine’s myelosuppression restricts its utility in hematologic cancers .
Resistance Mechanisms
Cross-resistance between this compound and other agents (e.g., daunorubicin) arises from ATP-dependent efflux pumps like P-glycoprotein (ABCB1). Mutations in ABCB1 reduce drug accumulation, as seen in Ehrlich ascites tumor cells .
Combination Therapies
- Synergy with Methotrexate : Sequential administration (methotrexate followed by this compound) enhances cytotoxicity in leukemia models, whereas reverse sequencing increases toxicity .
- CHOP Regimen: this compound is a cornerstone of CHOP (cyclophosphamide, doxorubicin, this compound, prednisone) for non-Hodgkin lymphoma. The addition of rituximab (R-CHOP) improves survival by 15–20% .
- Autophagy Inhibition: Co-administration with chloroquine or novel inhibitors (e.g., Shan et al.’s compound) overcomes resistance in esophageal and nephroblastoma cells .
Pharmacokinetic Profiles
- Standard this compound : Rapid clearance (t1/2 = 5–85 hours) and poor cerebrospinal fluid (CSF) penetration .
Novel Analogues and Comparators
- 3-Fluoroazetidin-2-ones : Exhibit moderate correlation (r = 0.5) with this compound in COMPARE analysis but require structural optimization for clinical use .
- Chromene Derivatives : Compounds 3a–3i show IC50 >100 μM in tumor cell lines, far less potent than this compound (IC50 = 0.01–0.1 μM) .
- Voacamine (VOA) : A natural compound with structural similarity to this compound; synergizes with this compound in downregulating HIF-1α/FASN in preclinical models .
Biological Activity
Vincristine is a potent chemotherapeutic agent derived from the periwinkle plant, Catharanthus roseus. As a member of the vinca alkaloids, this compound exhibits significant biological activity primarily through its effects on microtubule dynamics, making it an essential drug in cancer treatment. This article explores this compound's mechanisms of action, its effects on various cancer cell lines, and relevant case studies that highlight its therapeutic efficacy.
This compound's primary mechanism involves the disruption of microtubule polymerization. This action leads to several critical outcomes:
- Microtubule Binding : this compound binds specifically to tubulin, the protein building block of microtubules. This binding occurs at the plus ends of microtubules, inhibiting their polymerization and preventing proper mitotic spindle formation during cell division .
- Cell Cycle Arrest : The interference with microtubule dynamics results in cell cycle arrest at the metaphase stage. Cells treated with this compound cannot properly align their chromosomes, leading to apoptosis in rapidly dividing cancer cells .
- Lysosomal Changes : Recent studies indicate that this compound induces significant changes in lysosomal compartments within cells. For instance, it has been shown to increase lysosomal volume and facilitate lysosomal membrane permeabilization, which sensitizes cells to apoptosis .
Biological Activity in Cancer Treatment
This compound has been widely used in the treatment of various cancers, including leukemia and lymphomas. Its effectiveness can be attributed to its ability to induce cell death through multiple pathways:
- Induction of Apoptosis : In HeLa cervix carcinoma cells, this compound treatment leads to mitotic arrest and subsequent apoptosis. The drug's ability to alter lysosomal function plays a crucial role in this process .
- Resistance Mechanisms : Some cancer cell lines, such as MCF-7 breast carcinoma cells, exhibit resistance to this compound-induced apoptosis. These cells can adapt to spindle assembly checkpoints and survive despite mitotic arrest, often becoming senescent with increased lysosomal activity .
Case Studies
Several studies have documented the clinical efficacy of this compound in treating various malignancies:
- Acute Lymphoblastic Leukemia (ALL) : this compound is a cornerstone in the treatment regimen for ALL, often combined with corticosteroids and other agents. A study reported a significant increase in remission rates when this compound was included in the treatment protocol .
- Lymphoma Treatment : In a clinical trial involving patients with non-Hodgkin lymphoma, this compound demonstrated improved survival rates when used as part of combination chemotherapy regimens .
- Neuroblastoma : Research has shown that this compound is effective against neuroblastoma, particularly when combined with other chemotherapeutic agents. It enhances overall survival rates and reduces tumor burden .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- Metabolism : this compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP3A5). Genetic polymorphisms affecting these enzymes can influence drug efficacy and toxicity .
- Combination Therapies : Studies suggest that combining this compound with other agents, such as siramesine, can enhance cytotoxic effects, particularly in resistant cancer cell lines. This combination therapy leads to increased cell death even in cells that typically escape this compound's effects .
Summary Table of this compound's Biological Activity
| Parameter | Description |
|---|---|
| Source | Derived from Catharanthus roseus |
| Mechanism of Action | Microtubule destabilization; induces apoptosis |
| Primary Uses | Treatment of leukemia, lymphoma, neuroblastoma |
| Resistance Mechanisms | Adaptation in some cancer cell lines; increased lysosomal activity |
| Metabolism | Hepatic metabolism via CYP3A4 and CYP3A5 |
| Combination Efficacy | Enhanced cytotoxicity when combined with agents like siramesine |
Q & A
Q. What experimental models are most suitable for studying vincristine-induced neurotoxicity, and how should controls be designed?
this compound's neurotoxic effects are best modeled using compartmentalized neuronal cultures (e.g., microfluidic chambers) to isolate axon-specific toxicity. Controls should include untreated axons and cell bodies, as well as exposure to non-neurotoxic chemotherapeutics. Axonal degeneration metrics (e.g., microtubule integrity, mitochondrial trafficking) should be quantified at 6–24-hour intervals to capture dynamic changes .
Q. How can HPLC be optimized for quantifying this compound in plant-based production systems?
High-performance liquid chromatography (HPLC) protocols require a mobile phase of acetonitrile:phosphate buffer (pH 3.0) with a C18 column. Calibration curves for this compound should span 0.1–50 µg/mL, with detection at 220 nm. Validation includes testing extraction efficiency from plant callus cultures using methanol:water (70:30 v/v) and spiked recovery rates ≥85% .
Q. What statistical methods are recommended for analyzing this compound dose-response relationships in preclinical studies?
Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. For in vivo studies, Kaplan-Meier survival analysis with Cox proportional hazards models accounts for time-dependent toxicity. Ensure sample sizes ≥10 per group to detect a 20% effect size (α=0.05, power=0.8) .
Advanced Research Questions
Q. How can CRISPR-Cas9 screening identify synergistic drug combinations with this compound?
Genome-wide CRISPR knockout libraries (e.g., Brunello) enable high-throughput screening in cancer cell lines treated with this compound. Synergy is quantified via Bliss independence scores, with hits validated using RNAi or small-molecule inhibitors. Prioritize genes involved in microtubule dynamics (e.g., TUBB3) or apoptosis (e.g., BCL2) .
Q. What methodologies resolve contradictions in this compound's ototoxicity risk across clinical cohorts?
Confounding factors (e.g., CNS tumor diagnosis, concurrent cisplatin use) require multivariable logistic regression adjusted for covariates like age, cumulative dose, and blood-brain barrier disruption. Sensitivity analyses should exclude patients with shunts or prior aminoglycoside exposure. Audiometric thresholds (≥20 dB HL shift) must be standardized across studies .
Q. How do pharmacokinetic-pharmacodynamic (PK-PD) models inform this compound dosing in patients with hepatic impairment?
Population PK modeling using NONMEM integrates covariates like CYP3A5 genotype and albumin levels. Bayesian forecasting adjusts doses to maintain AUC <100 µg/L·h, reducing neurotoxicity. Validate models with sparse sampling (3–5 time points) and compare observed vs. predicted concentrations .
Q. What in silico approaches predict this compound resistance mechanisms in neuroblastoma?
Transcriptomic meta-analysis of resistant cell lines (e.g., via GeneCards Suite) identifies actin cytoskeleton regulators (e.g., ACTB, MYH9) as key contributors. Molecular docking (AutoDock Vina) screens this compound analogs for binding affinity to β-tubulin isoforms. Validate hits using CRISPR interference and live-cell imaging of microtubule repolymerization .
Methodological Guidelines
- Data Contradictions : Use stratified analysis by tumor subtype (e.g., embryonal vs. alveolar rhabdomyosarcoma) to address heterogeneity in clinical trial outcomes .
- Ethical Considerations : For pediatric studies, incorporate hearing preservation protocols (e.g., sodium thiosulfate) and neurocognitive assessments .
- Reproducibility : Publish raw HPLC chromatograms, CRISPR screening datasets, and PK parameters in FAIR-compliant repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
